molecular formula C14H23Cl2NO4 B2938334 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol CAS No. 478654-08-9

1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol

Cat. No. B2938334
CAS RN: 478654-08-9
M. Wt: 340.24
InChI Key: QZKHGYGSFGGXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol (Bisoprolol) is a beta-blocker medication that is commonly used to treat hypertension, heart failure, and angina. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Bisoprolol is a highly effective medication that is widely used in the medical field.

Advantages and Limitations for Lab Experiments

1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol is a widely used medication in the medical field and has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied, which makes it a reliable medication for use in experiments. However, there are some limitations to its use in lab experiments. This compound can have different effects on different individuals, which can make it difficult to obtain consistent results. It can also have side effects such as dizziness, fatigue, and nausea, which can affect the results of experiments.

Future Directions

There are several future directions for the use of 1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol in the medical field. It has been studied for its potential use in the treatment of other medical conditions such as migraine headaches, anxiety disorders, and glaucoma. It has also been studied for its potential use in combination therapy with other medications for the treatment of hypertension and heart failure. Further research is needed to fully understand the potential benefits and limitations of this compound in these areas. Additionally, research is needed to develop new formulations of this compound that can improve its effectiveness and reduce its side effects.
Conclusion:
In conclusion, this compound is a highly effective medication that is widely used in the medical field. It works by blocking the action of adrenaline on the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. It has several biochemical and physiological effects on the body and has been extensively studied for its use in the treatment of hypertension, heart failure, and angina. There are several future directions for the use of this compound in the medical field, and further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol can be synthesized by reacting 2-aminoethanol with 4-chloro-3-methylphenol to form 1-(4-chloro-3-methylphenoxy)-3-(2-hydroxyethylamino)propan-2-ol. The resulting compound is then reacted with hydrochloric acid to form this compound.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol has been extensively studied in the medical field and has been found to be an effective treatment for hypertension, heart failure, and angina. It has also been studied for its potential use in the treatment of other medical conditions such as migraine headaches, anxiety disorders, and glaucoma.

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO4.ClH/c1-11-8-13(2-3-14(11)15)20-10-12(19)9-16(4-6-17)5-7-18;/h2-3,8,12,17-19H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHGYGSFGGXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN(CCO)CCO)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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